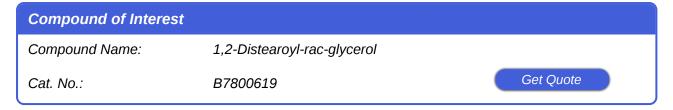


A Technical Guide to 1,2-Distearoyl-rac-glycerol for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,2-Distearoyl-rac-glycerol**, a critical diacylglycerol (DAG) analog for scientific research. This document details its commercial sources, purity specifications, and key experimental applications, including its role in signal transduction and as a component in lipid-based formulation studies.

Commercial Sources and Purity of 1,2-Distearoylrac-glycerol

1,2-Distearoyl-rac-glycerol is commercially available from a variety of reputable suppliers, catering to the needs of the research community. The purity of this compound is a critical factor for experimental reproducibility and is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Below is a summary of prominent suppliers and their typical product specifications.



Supplier	Catalog Number (Example)	Purity Specification	Analytical Method(s)
Sigma-Aldrich	D51063	≥99%	NMR, HPLC
Cayman Chemical	10008462	≥98%	TLC, GC
Santa Cruz Biotechnology	sc-205466	≥99%	Not specified
Avanti Polar Lipids	800818P	>99%	TLC, GC
MedChemExpress	HY-W127494	>98%	Not specified
INDOFINE Chemical Company	BIO-599	>97%	NMR

Analytical Methodologies for Purity Determination

Ensuring the purity of **1,2-Distearoyl-rac-glycerol** is paramount for its effective use in research. The primary methods for its analysis are NMR and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of diacylglycerols.[1] Both ¹H and ¹³C NMR can be employed to confirm the identity of **1,2-Distearoyl-rac-glycerol** and to detect the presence of impurities, such as the 1,3-isomer.[1][2] The integration of specific proton signals can be used for quantitative analysis of the sample's purity.[3][4]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

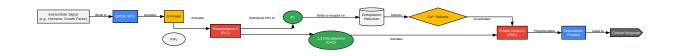
HPLC-ELSD is a widely used method for the quantitative analysis of lipids that lack a UV chromophore, such as **1,2-Distearoyl-rac-glycerol**.[5][6] This technique separates the compound from potential impurities based on their polarity, and the ELSD provides a response proportional to the mass of the analyte.[7][8] A typical HPLC-ELSD method for diacylglycerol analysis would involve a C18 reversed-phase column with a gradient elution of organic solvents like methanol, acetonitrile, and isopropanol.[9]



Role in Signal Transduction: The Phospholipase C (PLC) Pathway

1,2-Distearoyl-rac-glycerol is a stable analog of endogenous diacylglycerols, which are crucial second messengers in the Phospholipase C (PLC) signaling pathway.[10] This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of PLC.[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][13]

IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺).[10][13] The generated DAG, along with the increased intracellular Ca²⁺, synergistically activates conventional and novel isoforms of Protein Kinase C (PKC).[14][15][16] Activated PKC then phosphorylates a wide array of downstream target proteins, modulating a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[17][18][19]



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Figure 1: The Phospholipase C (PLC) signaling pathway.

Experimental Protocols Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity using **1,2-Distearoyl-rac-glycerol** as an activator. The assay is based on the phosphorylation of a specific peptide substrate by PKC.[20][21]



Materials:

- Purified PKC enzyme or cell lysate containing PKC
- 1,2-Distearoyl-rac-glycerol
- Phosphatidylserine (PS)
- PKC substrate peptide (e.g., Ac-MBP (4-14))
- [y-32P]ATP or a non-radioactive ATP analog and corresponding detection reagents
- Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
- · Microtiter plates or phosphocellulose paper
- · Scintillation counter or plate reader

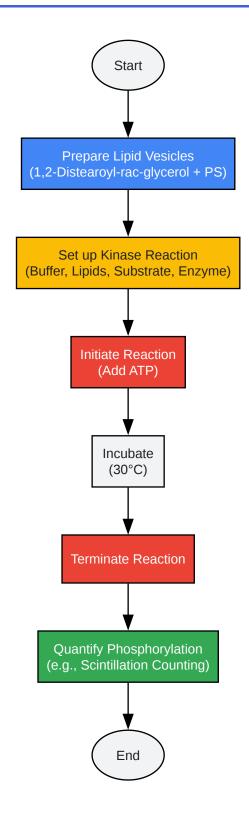
Procedure:

- Prepare Lipid Vesicles:
 - In a glass tube, mix **1,2-Distearoyl-rac-glycerol** and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).
 - Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
 - Dry the film under vacuum for at least 1 hour.
 - Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
- Set up the Kinase Reaction:
 - In a microcentrifuge tube or well of a microtiter plate, add the following in order:
 - Kinase assay buffer
 - Lipid vesicles



- PKC substrate peptide
- PKC enzyme or cell lysate
- Initiate the Reaction:
 - Add [γ -32P]ATP (or non-radioactive ATP) to initiate the reaction.
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- · Terminate the Reaction:
 - Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
- Quantify Phosphorylation:
 - Spot an aliquot of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [y-32P]ATP.
 - Quantify the incorporated radioactivity using a scintillation counter.
 - For non-radioactive methods, follow the manufacturer's instructions for detection (e.g., ELISA-based detection of the phosphorylated substrate).





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Figure 2: Experimental workflow for a Protein Kinase C (PKC) activity assay.

Liposome Preparation by Thin-Film Hydration



1,2-Distearoyl-rac-glycerol can be incorporated into liposomal formulations to modulate membrane properties. The thin-film hydration method is a common technique for preparing liposomes.[22][23][24][25]

Materials:

- 1,2-Distearoyl-rac-glycerol
- Other lipids (e.g., phospholipids, cholesterol)
- Organic solvent (e.g., chloroform, methanol)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes of a defined pore size

Procedure:

- Lipid Film Formation:
 - Dissolve 1,2-Distearoyl-rac-glycerol and other lipids in an organic solvent in a roundbottom flask.
 - Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- · Hydration:
 - Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest melting point.

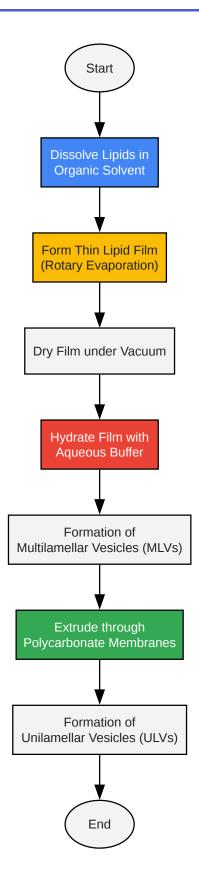
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- Hydrate the lipid film by gentle rotation of the flask, leading to the formation of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.





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Figure 3: Workflow for liposome preparation using the thin-film hydration method.



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